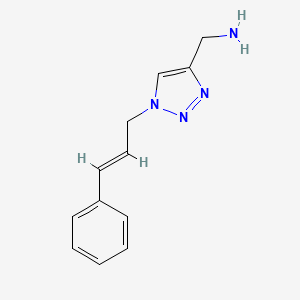

(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanamine

描述

属性

IUPAC Name |

[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-9-12-10-16(15-14-12)8-4-7-11-5-2-1-3-6-11/h1-7,10H,8-9,13H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWQKWXPBIEVKN-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds, such as those containing the 1,2,3-triazole nucleus, have been found to bind with high affinity to multiple receptors.

Mode of Action

It is known that similar compounds, such as polytriazolylamine ligands, stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition.

Biochemical Pathways

Similar compounds have been found to inhibit tubulin polymerization, which could potentially affect cell division and growth.

生物活性

(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound this compound can be classified based on its structure as a triazole derivative. Triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound contributes to its unique interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study on novel cinnamides bearing 1,2,3-triazole functionalities demonstrated significant antiproliferative effects against melanoma cells (B16-F10). The most effective compound in this series exhibited reduced cell viability and influenced cell cycle arrest and metastatic behavior by decreasing migration and invasion capabilities .

In another study focusing on substituted triazole derivatives, compounds were tested against various cancer cell lines (e.g., MCF-7, HeLa) using the MTT assay. One compound showed an IC50 value of 0.99 μM against the BT-474 cancer cell line, indicating potent cytotoxicity . These findings suggest that this compound could exhibit similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. A study evaluated the effects of 1,2,4-triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds demonstrated significant inhibition of TNF-α production, with some derivatives achieving reductions comparable to established anti-inflammatory drugs . This suggests that this compound may possess anti-inflammatory properties worth investigating further.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of specific substituents on the triazole ring can enhance or diminish biological efficacy. For example:

- Cinnamyl Group : The addition of a cinnamyl moiety may enhance lipophilicity and cellular uptake.

- Triazole Ring : The electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its interaction with biological targets.

Case Studies

相似化合物的比较

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectroscopic profiles:

Key Trends :

准备方法

Synthesis of Cinnamyl Azides or Bromides

- Starting from commercially available cinnamyl alcohols, bromination using reagents like phosphorus tribromide (PBr3) converts the alcohol to cinnamyl bromide.

- Subsequent nucleophilic substitution with sodium azide yields cinnamyl azide intermediates.

Azide-Alkyne Cycloaddition

- The cinnamyl azides undergo Cu(I)-catalyzed cycloaddition with alkynes such as propargyl amine or related alkynes to form the 1,4-disubstituted 1,2,3-triazole ring.

- The reaction conditions typically involve CuSO4·5H2O and sodium ascorbate in a mixed solvent system (e.g., tert-butanol/water) at room temperature for several hours.

Hydrolysis and Amination

- The ester or carboxylic acid functionalities on the triazole ring can be hydrolyzed under basic conditions (e.g., 4 N NaOH).

- Amination steps introduce the methanamine group, either by direct substitution or reductive amination.

One-Pot Synthesis Using Baylis-Hillman Adducts

A novel and efficient method reported involves the direct transformation of Baylis-Hillman (BH) adducts into cinnamyl-1H-1,2,3-triazoles, which can be further functionalized to methanamine derivatives.

- Catalyst : Azidophosphonium salts (AzPS) serve as powerful catalysts promoting one-pot transformation.

- Reaction : The BH adducts react directly with azide sources and alkynes under mild conditions, avoiding multi-step protection and deprotection.

- Advantages : This method simplifies the synthesis, improves yields, and reduces reaction time.

Detailed Research Findings

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of cinnamyl alcohol | PBr3, low temperature | Cinnamyl bromide | 85-90 | Controlled to avoid side reactions |

| Azidation | NaN3, DMF, room temp | Cinnamyl azide | 80-88 | Efficient nucleophilic substitution |

| CuAAC cycloaddition | CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O (2:1), 8 h | 1,4-disubstituted triazole | 75-92 | High regioselectivity for 1,4-adducts |

| Hydrolysis | 4 N NaOH, reflux | Triazole carboxylic acid | 70-85 | Prepares for amination |

| Amination | Various amination protocols | This compound | Variable | Depends on amination method |

Representative Synthetic Scheme

Bromination :

Cinnamyl alcohol + PBr3 → Cinnamyl bromideAzidation :

Cinnamyl bromide + NaN3 → Cinnamyl azideCycloaddition :

Cinnamyl azide + Propargyl amine + Cu(I) catalyst → this compound precursorFunctional Group Transformation :

Hydrolysis or reduction to yield the final methanamine compound

Notes on Catalysts and Reaction Conditions

- Copper(I) Catalysts : Sodium ascorbate reduces Cu(II) to Cu(I), essential for the cycloaddition.

- Azidophosphonium Salts (AzPS) : Used as catalysts for direct one-pot transformations from BH adducts, improving efficiency and selectivity.

- Solvent Systems : Mixed solvents like tert-butanol/water facilitate better solubility and reaction kinetics.

- Temperature : Reactions are generally performed at room temperature to mild heating to avoid decomposition.

常见问题

Q. What are the optimal synthetic routes for (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanamine, and how can regioselectivity be controlled in triazole formation?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. To control regioselectivity (1,4- vs. 1,5-triazole), copper(I) catalysts are critical for favoring the 1,4-isomer . For example, substituting cinnamyl azides with propargylamine derivatives under alkaline conditions can yield the target compound. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is essential to achieve >90% regioselectivity, as demonstrated in analogous triazole syntheses . Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this triazole derivative?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, the triazole proton typically resonates at δ 7.5–8.5 ppm, while the cinnamyl CH₂ group appears at δ 4.5–5.5 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the methanamine moiety) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction, refined using SHELXL, reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, the triazole ring may form hydrogen bonds with adjacent molecules (N···H distances ~2.1 Å), while the cinnamyl group participates in π-π interactions (interplanar distances ~3.9 Å) . SHELXPRO can model disorder or twinning in crystals, critical for resolving complex structures .

Q. How do researchers resolve contradictions in biological activity data when evaluating this compound’s pharmacological potential?

Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays .

- Metabolic Stability Tests : Use liver microsomes to assess degradation rates .

- Molecular Docking : Predict binding modes to targets (e.g., kinases or GPCRs) and validate with mutagenesis studies . For example, if antimicrobial activity conflicts between studies, testing under standardized CLSI guidelines with control strains can clarify results .

Q. What computational methods predict the binding affinity and mechanism of action of this compound against biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- Free Energy Perturbation (FEP) : Calculate binding free energies (ΔG) with <1 kcal/mol error margins .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP <5), blood-brain barrier penetration, and CYP450 interactions . For instance, docking studies may reveal strong interactions between the triazole ring and a target’s catalytic lysine residue (e.g., K₃₅ in HIV-1 protease) .

Methodological Insights from Evidence

- Synthesis : CuAAC is preferred for regioselectivity ; alkaline conditions enhance nucleophilic substitution in cinnamyl group attachment .

- Crystallography : SHELX suites enable high-resolution refinement, even for twinned crystals .

- Bioactivity : Triazole derivatives often exhibit dual hydrogen-bonding and hydrophobic interactions, enhancing target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。